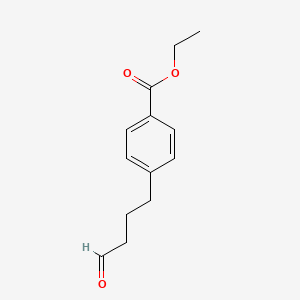

Ethyl 4-(4-oxobutyl)benzoate

Cat. No. B8309599

M. Wt: 220.26 g/mol

InChI Key: WIUWXKUFRLNZSR-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04225609

Procedure details

Ethyl 4-(4-oxobutyl)benzoate (4.15 g., 18.8 mmol.) is added dropwise to a stirred solution of 1-amino-2-[1-(tetrahydro-2H-pyran-2-yloxy)cyclohexyl]ethane in carbon tetrachloride (1 ml.) maintained at 25° C. The resulting mixture is stirred for 30 minutes before being treated with anhydrous sodium sulfate (4 g.). Stirring is continued for 2 hours. The solid is removed by filtration and washed with a small quantity of benzene. The combined filtrate and washings are diluted with benzene (70 ml.), treated with HSCH2CO2H (1.84 g., 20 mmole.) in one portion, and then refluxed in a Dean-Stark apparatus for 16 hours. The reaction mixture is allowed to cool to room temperature, subsequently washed with diluted hydrochloric acid and 5% sodium bicarbonate, dried over anhydrous magnesium sulfate, and filtered. Evaporation in vacuo affords an oil residue which is dissolved in methanol (50 ml.) plus concentrated hydrochloric acid (0.2 ml.). The resulting mixture is stirred at ambient temperature for 3 hours, diluted with water, and extracted with ether. The ethereal extract is washed with diluted sodium bicarbonate, dried over anhydrous magnesium sulfate, filtered, and concentrated to give an oil residue. The oil residue is then applied to a silica gel column (120 g.) with chloroform. Elution with chloroform-methanol (100:1; v:v; 630 ml.) gives impure material. Further elution with the same eluant (300 ml.) provides the title compound (2.5 g., 5.96 mmol., 32%) as a pale yellow oil, pmr (CDCl3) δ1.38 (3H, t), 3.50 (2H, s), 4.40 (2H, q), 4.72 (1H, m), 7.23 (2 H, d), 8.00 (2H, d).

Name

1-amino-2-[1-(tetrahydro-2H-pyran-2-yloxy)cyclohexyl]ethane

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

Yield

32%

Identifiers

|

REACTION_CXSMILES

|

O=[CH:2][CH2:3][CH2:4][CH2:5][C:6]1[CH:16]=[CH:15][C:9]([C:10]([O:12]CC)=[O:11])=[CH:8][CH:7]=1.[NH2:17][CH2:18][CH2:19][C:20]1([O:26]C2CCCCO2)[CH2:25][CH2:24][CH2:23][CH2:22][CH2:21]1.S([O-])([O-])(=O)=O.[Na+].[Na+].[SH:40][CH2:41][C:42](O)=[O:43].Cl>C(Cl)(Cl)(Cl)Cl.CO.O.C(Cl)(Cl)Cl>[OH:26][C:20]1([CH2:19][CH2:18][N:17]2[C:42](=[O:43])[CH2:41][S:40][CH:2]2[CH2:3][CH2:4][CH2:5][C:6]2[CH:7]=[CH:8][C:9]([C:10]([OH:12])=[O:11])=[CH:15][CH:16]=2)[CH2:21][CH2:22][CH2:23][CH2:24][CH2:25]1 |f:2.3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

4.15 g

|

|

Type

|

reactant

|

|

Smiles

|

O=CCCCC1=CC=C(C(=O)OCC)C=C1

|

|

Name

|

1-amino-2-[1-(tetrahydro-2H-pyran-2-yloxy)cyclohexyl]ethane

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NCCC1(CCCCC1)OC1OCCCC1

|

|

Name

|

|

|

Quantity

|

1 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)(Cl)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

4 g

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)([O-])[O-].[Na+].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

1.84 g

|

|

Type

|

reactant

|

|

Smiles

|

SCC(=O)O

|

Step Four

|

Name

|

|

|

Quantity

|

0.2 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Five

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

25 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The resulting mixture is stirred for 30 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Stirring

|

WAIT

|

Type

|

WAIT

|

|

Details

|

is continued for 2 hours

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solid is removed by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with a small quantity of benzene

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The combined filtrate and washings are diluted with benzene (70 ml.)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

refluxed in a Dean-Stark apparatus for 16 hours

|

|

Duration

|

16 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool to room temperature

|

WASH

|

Type

|

WASH

|

|

Details

|

subsequently washed with diluted hydrochloric acid and 5% sodium bicarbonate

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous magnesium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Evaporation in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

affords an oil residue which

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The resulting mixture is stirred at ambient temperature for 3 hours

|

|

Duration

|

3 h

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with ether

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The ethereal extract

|

WASH

|

Type

|

WASH

|

|

Details

|

is washed with diluted sodium bicarbonate

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous magnesium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give an oil residue

|

WASH

|

Type

|

WASH

|

|

Details

|

Elution with chloroform-methanol (100:1; v:v; 630 ml.)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gives impure material

|

WASH

|

Type

|

WASH

|

|

Details

|

Further elution with the same eluant (300 ml.)

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC1(CCCCC1)CCN1C(SCC1=O)CCCC1=CC=C(C(=O)O)C=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 5.96 mmol | |

| AMOUNT: MASS | 2.5 g | |

| YIELD: PERCENTYIELD | 32% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |